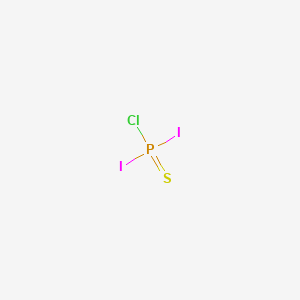
Phosphorothioic chloride diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic chloride diiodide is a chemical compound that contains phosphorus, sulfur, chlorine, and iodine atoms. It is part of the larger family of organophosphorus compounds, which are known for their diverse applications in various fields such as agrochemistry, medicinal chemistry, and industrial processes .
Preparation Methods
The synthesis of phosphorothioic chloride diiodide typically involves the reaction of phosphorus triiodide with sulfur in a carbon disulfide solution at low temperatures (10-15°C) in the dark for several days . This method ensures the formation of the desired compound while minimizing side reactions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.
Chemical Reactions Analysis
Phosphorothioic chloride diiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: This compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphorothioic chloride diiodide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of phosphorothioic chloride diiodide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of ion-pair intermediates, which then undergo further transformations to exert their effects . The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Phosphorothioic chloride diiodide can be compared with other similar compounds such as:
Thiophosphoryl iodide: Similar in structure but contains three iodine atoms instead of two iodine and one chlorine atom.
Phosphorus triiodide: Contains only iodine atoms bonded to phosphorus.
Thiophosphoryl chloride: Contains sulfur and chlorine atoms bonded to phosphorus, without iodine.
The uniqueness of this compound lies in its specific combination of phosphorus, sulfur, chlorine, and iodine atoms, which gives it distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
63972-03-2 |
|---|---|
Molecular Formula |
ClI2PS |
Molecular Weight |
352.30 g/mol |
IUPAC Name |
chloro-diiodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/ClI2PS/c1-4(2,3)5 |
InChI Key |
IXBIFHDKDSFNBK-UHFFFAOYSA-N |
Canonical SMILES |
P(=S)(Cl)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















